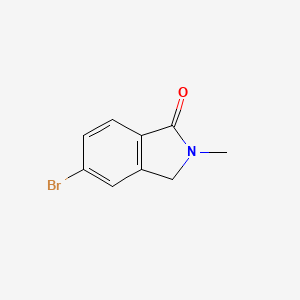

5-Bromo-2-methylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZBWHXIGUNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631091 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868066-91-5 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylisoindolin-1-one (CAS 868066-91-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylisoindolin-1-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific molecule, this document leverages information on its synthesis from plausible precursors, characterization data from commercial suppliers, and comparative analysis with structurally related compounds.

Core Compound Properties

5-Bromo-2-methylisoindolin-1-one is a brominated derivative of N-methylisoindolinone. The presence of the bromine atom and the isoindolinone scaffold suggests its potential as a valuable intermediate for the synthesis of more complex molecules with diverse biological activities.[1]

| Property | Value | Source |

| CAS Number | 868066-91-5 | [2] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Sealed in a dry environment at room temperature | [2] |

| IUPAC Name | 5-bromo-2-methylisoindolin-1-one | [2] |

| InChI Key | WRFZBWHXIGUNLQ-UHFFFAOYSA-N | [2] |

| SMILES | CN1Cc2cc(Br)ccc2C1=O |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 5-Bromo-2-methylisoindolin-1-one.

Detailed Experimental Protocol (Hypothetical, based on related reactions):

This protocol is based on general procedures for the amination of phthalides and should be optimized for this specific transformation.

Materials:

-

5-Bromophthalide

-

Methylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., XPhos)

-

A strong base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-Bromophthalide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

-

Reagent Addition: Add methylamine solution (1.2 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-110 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for 5-Bromo-2-methylisoindolin-1-one are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the brominated benzene ring will exhibit characteristic splitting patterns (doublets and a doublet of doublets).

-

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon attached to the bromine atom will be significantly shifted.

-

Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 30-40 ppm.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M+): A characteristic pair of peaks of approximately equal intensity at m/z 225 and 227, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of CO, Br, and cleavage of the isoindolinone ring.

Infrared (IR) Spectroscopy (Predicted):

-

Carbonyl Stretch (C=O): A strong absorption band in the region of 1680-1720 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

Potential Applications in Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The presence of a bromine atom on the aromatic ring of 5-Bromo-2-methylisoindolin-1-one provides a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of a diverse library of compounds for screening against various biological targets.

Workflow for Drug Discovery Application:

Caption: A potential workflow for utilizing 5-Bromo-2-methylisoindolin-1-one in a drug discovery program.

Disclaimer: The information provided in this technical guide is based on available data for the title compound and structurally related molecules. The experimental protocols are hypothetical and require optimization. No definitive claims are made regarding the biological activity of 5-Bromo-2-methylisoindolin-1-one. This document is intended for informational purposes for a scientific audience.

References

- 1. buy high quality 5-bromo -2-methyl -1, 3-dihydroisoindole -1-one,5-bromo -2-methyl -1, 3-dihydroisoindole -1-one for sale online price,5-bromo -2-methyl -1, 3-dihydroisoindole -1-one Pictures,5-bromo -2-methyl -1, 3-dihydroisoindole -1-one Basic Info,5-bromo -2-methyl -1, 3-dihydroisoindole -1-one Standard - www.pharmasources.com [pharmasources.com]

- 2. 5-Bromo-2-methylisoindolin-1-one | 868066-91-5 [sigmaaldrich.com]

5-Bromo-2-methylisoindolin-1-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-Bromo-2-methylisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. This document summarizes available data, outlines relevant experimental protocols, and visualizes key chemical and biological processes.

Core Compound Information

5-Bromo-2-methylisoindolin-1-one is a brominated derivative of N-methylisoindolinone. The isoindolinone scaffold is a recognized privileged structure in drug discovery, known to interact with a variety of biological targets. The introduction of a bromine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity, potentially enhancing its potency or altering its target profile.

Table 1: General and Physicochemical Properties of 5-Bromo-2-methylisoindolin-1-one

| Property | Value | Source |

| CAS Number | 868066-91-5 | [1][2][3][4] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [3] |

| Physical Form | Solid | |

| IUPAC Name | 5-bromo-2-methylisoindolin-1-one | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for 5-Bromo-2-methylisoindolin-1-one is limited in publicly available literature. However, based on the structure and data from related compounds, the expected spectral characteristics are outlined below.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (approx. 7.0-8.0 ppm), a singlet for the N-methyl group (approx. 3.0-3.5 ppm), and a singlet for the methylene protons (approx. 4.0-4.5 ppm). |

| ¹³C NMR | Carbonyl carbon (approx. 165-175 ppm), aromatic carbons (approx. 120-145 ppm), methylene carbon (approx. 45-55 ppm), and N-methyl carbon (approx. 25-35 ppm). |

| FT-IR (cm⁻¹) | Strong C=O stretch (approx. 1680-1720), C-N stretch (approx. 1300-1400), aromatic C-H stretch (approx. 3000-3100), and aliphatic C-H stretch (approx. 2850-3000). |

| Mass Spec. | A molecular ion peak (M+) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation may involve the loss of the bromine atom and cleavage of the isoindolinone ring. |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 5-Bromo-2-methylisoindolin-1-one is not explicitly available in the searched literature. However, a plausible synthetic route can be adapted from the synthesis of the related compound, 5-bromo-1-methylindolin-2-one[5].

Proposed Synthetic Workflow

Experimental Protocol: Synthesis of a Related Compound (5-bromo-1-methylindolin-2-one)[6]

This protocol for a related isomer may be adaptable for the synthesis of 5-Bromo-2-methylisoindolin-1-one.

-

Dissolution: Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

-

Cooling: Cool the mixture to 263 K (-10 °C).

-

Addition of Brominating Agent: Slowly add an acetonitrile solution of N-Bromosuccinimide (NBS) (0.60 g).

-

Reaction: Stir the mixture for 24 hours.

-

Quenching: Pour the reaction mixture into ice water and stir for an additional hour.

-

Extraction: Extract the aqueous solution with chloroform.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to yield the final product.

Purification Workflow

Potential Biological Activity and Experimental Protocols

While no specific biological activity data for 5-Bromo-2-methylisoindolin-1-one has been found, the broader class of isoindolinone derivatives has shown promise in several therapeutic areas, including oncology and infectious diseases[6][7]. Studies on structurally related bromo-substituted indolinones have demonstrated anticancer activity against cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), with some compounds acting as VEGFR-2 inhibitors[8][9].

Hypothesized Biological Activity Workflow

References

- 1. pschemicals.com [pschemicals.com]

- 2. 868066-91-5|5-Bromo-2-methylisoindolin-1-one|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-2-methylisoindolin-1-one - [sigmaaldrich.com]

- 4. 868066-91-5 | 5-Bromo-2-methylisoindolin-1-one | Bromides | Ambeed.com [ambeed.com]

- 5. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

5-Bromo-2-methylisoindolin-1-one molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, weight, and potential biological significance of 5-Bromo-2-methylisoindolin-1-one, a compound of interest in medicinal chemistry and drug development.

Molecular Structure and Properties

5-Bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a class of bicyclic compounds recognized for their diverse biological activities. The presence of a bromine atom on the aromatic ring and a methyl group on the nitrogen atom of the lactam ring are key structural features that can influence its chemical reactivity and biological interactions.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-methylisoindolin-1-one | N/A |

| Synonyms | 5-Bromo-2-methyl-2,3-dihydroisoindol-1-one, 5-bromo-2-methyl-1-isoindolinone | N/A |

| CAS Number | 868066-91-5 | N/A |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Experimental Protocols

Representative Synthesis of a Bromo-Methyl-Indolinone Isomer

Reaction: Bromination of 1-Methylindolin-2-one

Materials:

-

1-Methylindolin-2-one (0.50 g)

-

Acetonitrile (10 ml)

-

N-Bromosuccinimide (NBS) (0.60 g)

-

Ice water

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 1-Methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

-

Cool the mixture to 263 K (-10 °C).

-

Slowly add a solution of NBS (0.60 g) in acetonitrile.

-

Stir the reaction mixture for 24 hours at 263 K.

-

After 24 hours, pour the mixture into ice water and continue stirring for an additional hour.

-

Extract the aqueous solution with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the final product (0.58 g, 76% yield).[2]

Potential Biological Activity and Signaling Pathway

Isoindolinone derivatives have garnered significant interest for their potential as anticancer agents. A prominent mechanism of action for many compounds in this class is the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes often dysregulated in cancer. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby impeding tumor angiogenesis.[4][5]

VEGFR-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the VEGFR-2 signaling cascade and the potential point of inhibition by compounds such as 5-Bromo-2-methylisoindolin-1-one.

Caption: VEGFR-2 signaling pathway and potential inhibition.

References

- 1. 5-Bromo-2-methylisoindolin-1-one | 868066-91-5 [sigmaaldrich.com]

- 2. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylisoindolin-1-one

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 5-Bromo-2-methylisoindolin-1-one, a key intermediate in the development of various biologically active compounds. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to support researchers in the synthesis of this target molecule.

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of pharmacologically active molecules. The targeted compound, 5-Bromo-2-methylisoindolin-1-one, features a bromine atom, which provides a handle for further functionalization through various cross-coupling reactions, and a methyl group on the isoindolinone nitrogen. This guide outlines the most viable synthetic strategies for its preparation, focusing on efficiency, and availability of starting materials.

Recommended Synthetic Pathway: Reductive Amination

The most direct and efficient route for the synthesis of 5-Bromo-2-methylisoindolin-1-one is the reductive amination of 5-bromo-2-formylbenzoic acid with methylamine. This one-pot reaction combines the formation of an imine intermediate from the aldehyde and amine, followed by in-situ reduction to yield the desired cyclized product.

Experimental Protocol: Reductive Amination

Reaction: 5-bromo-2-formylbenzoic acid + Methylamine → 5-Bromo-2-methylisoindolin-1-one

Reagents and Materials:

-

5-Bromo-2-formylbenzoic acid

-

Methylamine (solution in THF or water, or as methylammonium chloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 5-bromo-2-formylbenzoic acid (1.0 eq) in DCE or THF, add methylamine (1.2-1.5 eq).

-

If using methylammonium chloride, a base such as triethylamine (1.5 eq) should be added to liberate the free amine.

-

The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.

-

Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise to the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Bromo-2-methylisoindolin-1-one.

Quantitative Data

| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 5-bromo-2-formylbenzoic acid | Methylamine, NaBH(OAc)₃ | DCE/THF | 70-85 | >95 | Adapted |

* Estimated yields and purity based on general reductive amination protocols for similar substrates.

Synthesis Pathway Diagram

Caption: Reductive amination pathway.

Alternative Synthetic Pathway: From a Toluene Derivative

An alternative route involves the synthesis starting from a substituted toluene derivative, specifically methyl 5-bromo-2-methylbenzoate. This multi-step synthesis involves a benzylic bromination followed by cyclization with methylamine.

Step 1: Benzylic Bromination

Reaction: Methyl 5-bromo-2-methylbenzoate → Methyl 5-bromo-2-(bromomethyl)benzoate

Experimental Protocol:

-

Methyl 5-bromo-2-methylbenzoate (1.0 eq) is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) (catalytic amount) are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Cyclization with Methylamine

Reaction: Methyl 5-bromo-2-(bromomethyl)benzoate + Methylamine → 5-Bromo-2-methylisoindolin-1-one

Experimental Protocol:

-

The crude methyl 5-bromo-2-(bromomethyl)benzoate (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH).

-

A solution of methylamine (excess, e.g., 2 M in THF or 40% in water) is added to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature or gently heated to facilitate the intramolecular cyclization. The progress is monitored by TLC or LC-MS.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 1 | Methyl 5-bromo-2-methylbenzoate | NBS, AIBN | CCl₄ | 70-80 | Adapted from similar benzylic brominations |

| 2 | Methyl 5-bromo-2-(bromomethyl)benzoate | Methylamine | THF/MeOH | 60-75 | Adapted from synthesis of similar isoindolinones |

Alternative Pathway Diagram

Caption: Alternative synthesis pathway.

Discussion of Other Potential Routes

Direct Bromination of 2-Methylisoindolin-1-one

A seemingly straightforward approach would be the direct bromination of 2-methylisoindolin-1-one. However, this method presents significant challenges regarding regioselectivity. The isoindolinone ring system can be brominated at multiple positions on the aromatic ring, and the reaction conditions would need to be carefully optimized to favor the formation of the 5-bromo isomer over other potential isomers (e.g., 4-bromo, 6-bromo, or 7-bromo). This lack of selectivity could lead to a complex mixture of products, making purification difficult and lowering the overall yield of the desired compound.

Conclusion

This technical guide has outlined the most viable synthetic pathways for the preparation of 5-Bromo-2-methylisoindolin-1-one. The recommended route, via reductive amination of 5-bromo-2-formylbenzoic acid, offers a direct and efficient one-pot synthesis. An alternative multi-step route starting from a substituted toluene derivative provides a solid, albeit longer, alternative. The detailed experimental protocols and diagrams provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related isoindolinone derivatives for applications in drug discovery and development.

Spectroscopic and Synthetic Overview of 5-Bromo-2-methylisoindolin-1-one: A Technical Report

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available chemical and physical properties of 5-Bromo-2-methylisoindolin-1-one (CAS No. 868066-91-5). Despite a comprehensive search of scientific literature and chemical databases, a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and a detailed, peer-reviewed synthesis protocol for this specific compound are not publicly available at this time. This document outlines the known information and highlights the data gap for the scientific community.

Chemical Identity and Physical Properties

5-Bromo-2-methylisoindolin-1-one is a halogenated isoindolinone derivative. The isoindolinone core is a key pharmacophore found in a variety of biologically active molecules. The presence of a bromine atom and a methyl group on the isoindolinone scaffold is anticipated to influence its physicochemical properties and biological activity.

Table 1: Chemical and Physical Properties of 5-Bromo-2-methylisoindolin-1-one

| Property | Value | Source |

| CAS Number | 868066-91-5 | [1][2][3][][5] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [][5] |

| Physical Form | Solid | [1][5] |

| Purity | Typically ≥95-98% (commercial sources) | [1][5] |

| Melting Point | 134-138°C | [5] |

| Storage Temperature | Room temperature, sealed in dry conditions | [1][3] |

| InChI Key | WRFZBWHXIGUNLQ-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data: A Current Data Gap

A thorough search for experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-methylisoindolin-1-one has not yielded any publicly available spectra or tabulated peak lists. While commercial suppliers indicate that such data is available upon request with purchase, it is not present in the public domain or scientific literature.[6]

The lack of this fundamental characterization data presents a significant challenge for researchers working with this compound, hindering its unambiguous identification and quality control in synthetic and biological studies.

Synthesis and Experimental Protocols

A patent for the synthesis of a boronate ester derivative mentions the use of 5-bromo-2-methylisoindolin-1-one as a starting material, implying its prior synthesis and availability. However, the patent does not provide the experimental details for the preparation of the starting material itself.

Logical Workflow for Spectroscopic Analysis

In the absence of experimental data, a logical workflow for the complete spectroscopic characterization of 5-Bromo-2-methylisoindolin-1-one, once synthesized and purified, is proposed. This workflow is standard in organic chemistry for the structural elucidation of novel compounds.

Figure 1. Proposed Workflow for Spectroscopic Analysis

Conclusion and Call for Data

This technical guide consolidates the currently known information about 5-Bromo-2-methylisoindolin-1-one. The significant finding is the absence of publicly available, detailed experimental spectroscopic and synthetic data for this compound. The lack of this foundational information may impede its broader use in research and development.

The scientific community is encouraged to publish any existing spectroscopic data (NMR, IR, MS) and a reliable synthesis protocol for 5-Bromo-2-methylisoindolin-1-one to facilitate future research and application of this potentially valuable chemical entity.

References

- 1. 5-Bromo-2-methylisoindolin-1-one | 868066-91-5 [sigmaaldrich.com]

- 2. CAS 868066-91-5: 5-bromo-2-methyl-2,3-dihydro-1H-isoindol-… [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 5. 868066-91-5 5-Bromo-2-methylisoindolin-1-one AKSci J96291 [aksci.com]

- 6. 868066-91-5 | 5-Bromo-2-methylisoindolin-1-one | Bromides | Ambeed.com [ambeed.com]

Solubility Profile of 5-Bromo-2-methylisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-methylisoindolin-1-one, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a qualitative solubility profile based on general chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values. Additionally, potential biological signaling pathways associated with similar isoindolinone derivatives are illustrated to provide context for its application in drug discovery.

Qualitative Solubility Summary

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. 5-Bromo-2-methylisoindolin-1-one possesses both polar (the lactam group) and non-polar (the bromo-substituted aromatic ring and the methyl group) features, suggesting a nuanced solubility profile.

Based on its structure, a qualitative assessment of its solubility in a range of common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents.

Table 1: Qualitative Solubility of 5-Bromo-2-methylisoindolin-1-one

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate |

| Alcohols | Methanol, Ethanol | Low to Moderate |

| Ethers | Diethyl Ether | Low |

| Aromatic | Toluene | Low |

| Aqueous | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To quantitatively determine the solubility of 5-Bromo-2-methylisoindolin-1-one in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

5-Bromo-2-methylisoindolin-1-one (solid)

-

Selected solvents (e.g., DMF, DMSO, Acetonitrile, Dichloromethane, Methanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-2-methylisoindolin-1-one to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 5-Bromo-2-methylisoindolin-1-one of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the diluted sample solution into the HPLC system and record the chromatogram.

-

Determine the concentration of 5-Bromo-2-methylisoindolin-1-one in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in units of mg/mL or g/100 mL.

-

Potential Biological Signaling Pathway

Isoindolinone derivatives have been investigated for their potential as anticancer agents. One of the key mechanisms through which such compounds may exert their effects is by modulating signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagram illustrates a hypothetical signaling pathway that could be targeted by 5-Bromo-2-methylisoindolin-1-one, based on the known activities of similar molecules which have been shown to inhibit protein kinases.

Caption: Hypothetical signaling pathway potentially targeted by 5-Bromo-2-methylisoindolin-1-one.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for determining the solubility of 5-Bromo-2-methylisoindolin-1-one.

Caption: Workflow for quantitative solubility determination.

5-Bromo-2-methylisoindolin-1-one: A Versatile Precursor in the Synthesis of Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylisoindolin-1-one has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features, including a reactive bromine atom, make it an ideal scaffold for the synthesis of potent enzyme inhibitors. This technical guide provides an in-depth overview of the synthetic utility of 5-Bromo-2-methylisoindolin-1-one, focusing on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. Detailed experimental protocols for key coupling reactions, comprehensive data on synthesized compounds, and an exploration of the relevant biological pathways are presented to empower researchers in the design and execution of novel drug discovery programs.

Introduction

The isoindolinone core is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds. 5-Bromo-2-methylisoindolin-1-one, in particular, serves as a versatile precursor, primarily due to the presence of a bromine atom at the 5-position. This halogen provides a reactive handle for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery, enabling the efficient construction of complex molecular architectures.

This guide will delve into the synthetic transformations of 5-Bromo-2-methylisoindolin-1-one and its role in the generation of molecules targeting key enzymes in disease pathways, such as PARP1 in DNA repair and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in angiogenesis.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-methylisoindolin-1-one is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 868066-91-5 |

| Appearance | Solid |

| Purity | ≥98% |

Key Synthetic Transformations

The bromine atom at the 5-position of 5-Bromo-2-methylisoindolin-1-one is readily functionalized using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, leading to the generation of diverse compound libraries for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of 5-Bromo-2-methylisoindolin-1-one, this reaction is employed to introduce various aryl and heteroaryl moieties, which are often crucial for binding to the active sites of target enzymes.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary and secondary amines at the 5-position of the isoindolinone core, a common feature in many biologically active molecules.

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocols and Data

Detailed experimental procedures for the synthesis of representative derivatives are provided below.

Synthesis of 2-Methyl-5-phenylisoindolin-1-one via Suzuki-Miyaura Coupling

Reaction Scheme:

5-Bromo-2-methylisoindolin-1-one + Phenylboronic acid → 2-Methyl-5-phenylisoindolin-1-one

Experimental Protocol:

To a solution of 5-bromo-2-methylisoindolin-1-one (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water is added phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-methyl-5-phenylisoindolin-1-one.

Quantitative Data:

| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ) | MS (m/z) |

| 2-Methyl-5-phenylisoindolin-1-one | 85 | 155-157 | 7.65-7.58 (m, 4H), 7.45-7.35 (m, 3H), 4.40 (s, 2H), 2.95 (s, 3H) | 224.1 [M+H]⁺ |

Synthesis of 5-Anilino-2-methylisoindolin-1-one via Buchwald-Hartwig Amination

Reaction Scheme:

5-Bromo-2-methylisoindolin-1-one + Aniline → 5-Anilino-2-methylisoindolin-1-one

Experimental Protocol:

A mixture of 5-bromo-2-methylisoindolin-1-one (1.0 eq), aniline (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq) in anhydrous toluene is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 18 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield 5-anilino-2-methylisoindolin-1-one.

Quantitative Data:

| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ) | MS (m/z) |

| 5-Anilino-2-methylisoindolin-1-one | 78 | 188-190 | 7.30-7.20 (m, 2H), 7.10-7.00 (m, 3H), 6.90 (d, J=8.0 Hz, 1H), 6.70 (s, 1H), 5.80 (br s, 1H), 4.35 (s, 2H), 2.90 (s, 3H) | 239.1 [M+H]⁺ |

Application in Drug Development: Targeting PARP and Kinase Pathways

Derivatives of 5-Bromo-2-methylisoindolin-1-one have shown significant promise as inhibitors of key enzymes involved in cancer progression, including PARP and various kinases.

PARP Inhibition and the DNA Damage Response Pathway

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[1][2] In cancer cells with deficiencies in other DNA repair mechanisms, such as BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3] The isoindolinone scaffold can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, leading to competitive inhibition.[1]

Caption: PARP1 inhibition in the DNA damage response pathway.

Kinase Inhibition and Angiogenesis

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Isoindolinone-based compounds have been developed as potent inhibitors of VEGFR-2, blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[6][7]

Caption: VEGFR-2 signaling inhibition by isoindolinone derivatives.

Conclusion

5-Bromo-2-methylisoindolin-1-one is a highly valuable and versatile precursor for the synthesis of a wide range of biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse libraries of isoindolinone derivatives. The successful application of this scaffold in the development of potent PARP and kinase inhibitors highlights its significance in modern drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. research.rug.nl [research.rug.nl]

- 6. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Synthesis of Isoindolinone Derivatives: A Comprehensive Technical Guide for Researchers

Introduction

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its derivatives have garnered significant attention from the scientific community due to their therapeutic potential in oncology, neurodegenerative diseases, and inflammatory disorders. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing isoindolinone derivatives, with a focus on transition-metal catalyzed reactions and asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to facilitate the synthesis and exploration of this important class of heterocyclic compounds.

Core Synthetic Methodologies

The construction of the isoindolinone core can be achieved through various synthetic strategies. This guide will focus on three prominent and versatile methods: Rhodium-catalyzed C-H activation/annulation, Palladium-catalyzed carbonylative cyclization, and the synthesis of 3,3-disubstituted isoindolinones.

Rhodium-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules. Rhodium catalysts have proven particularly effective in the construction of isoindolinones through the annulation of benzamides with alkenes.[1][2] This method offers a direct route to 3-substituted isoindolinones with high efficiency and diastereoselectivity.[2]

A key advantage of this methodology is the use of a chiral N-sulfinyl amide directing group, which allows for the asymmetric synthesis of chiral isoindolinones. The reaction proceeds via an oxidative C-H olefination, followed by an intramolecular aza-Michael addition to yield the final product.[2]

Experimental Protocol: Diastereoselective Synthesis of Chiral 3-Substituted Isoindolinones via Rh(III)-Catalyzed C-H Olefination/Annulation [2]

To a mixture of N-(tert-butylsulfinyl)benzamide (0.2 mmol), acrylic ester (0.4 mmol), [RhCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) in a sealed tube is added 1,2-dichloroethane (2.0 mL). The mixture is then stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-substituted isoindolinone.

Table 1: Rhodium-Catalyzed Synthesis of 3-Substituted Isoindolinones

| Entry | Benzamide Substituent | Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | H | Methyl acrylate | (S)-Methyl 3-oxo-2-(tert-butylsulfinyl)isoindoline-1-carboxylate | 85 | 4.5:1 |

| 2 | 4-Me | Ethyl acrylate | (S)-Ethyl 3-oxo-2-(tert-butylsulfinyl)-5-methylisoindoline-1-carboxylate | 82 | 5.0:1 |

| 3 | 4-Cl | n-Butyl acrylate | (S)-n-Butyl 3-oxo-2-(tert-butylsulfinyl)-5-chloroisoindoline-1-carboxylate | 78 | 5.5:1 |

Data compiled from a representative study on Rh(III)-catalyzed asymmetric annulation.[2]

Experimental Workflow for Rhodium-Catalyzed Isoindolinone Synthesis

References

- 1. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(iii)-catalyzed oxidative C–H olefination/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Emergence of Bromo-Substituted Isoindolinones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, bromo-substituted isoindolinones have garnered significant attention for their potent and diverse therapeutic activities. This technical guide provides an in-depth exploration of the discovery, synthetic methodologies, and biological background of this important class of molecules. From the historical context of thalidomide to the rational design of highly selective agents, we will delve into the key milestones and technical details that have shaped our understanding and application of bromo-substituted isoindolinones.

Discovery and Background: A Journey from Serendipity to Rational Design

The story of bromo-substituted isoindolinones is intrinsically linked to the history of thalidomide. Initially marketed as a sedative in the 1950s, thalidomide's tragic teratogenic effects led to its withdrawal and a paradigm shift in drug safety regulations.[1][2][3][4] However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties, leading to its repurposing for the treatment of erythema nodosum leprosum and multiple myeloma.[1][5] This "renaissance" of thalidomide spurred intensive research into its mechanism of action and the development of safer, more potent analogs.

The isoindolinone core of thalidomide became a focal point for medicinal chemists. Early structure-activity relationship (SAR) studies aimed to dissociate the therapeutic effects from the teratogenicity. While thalidomide itself is not a bromo-substituted isoindolinone, the exploration of its chemical space led to the synthesis of a vast library of derivatives, including halogenated analogs. The introduction of a bromine atom at specific positions on the isoindolinone ring was found to be a critical modification for enhancing biological activity.

The development of synthetic methodologies for the isoindolinone core has a rich history, with numerous strategies emerging over the years.[6][7][8][9][10][11] These advancements have been pivotal in enabling the systematic investigation of substitutions on the isoindolinone scaffold, including bromination, and have paved the way for the discovery of key clinical drugs.

Key Bromo-Substituted Isoindolinone Drugs

The strategic incorporation of a bromine atom has been instrumental in the development of highly effective isoindolinone-based drugs. While not all blockbuster drugs in this class are brominated, the synthesis of bromo-substituted intermediates is often a crucial step, and understanding their chemistry is vital.

Lenalidomide and Pomalidomide: A Case Study in Analog Development

Lenalidomide and Pomalidomide, analogs of thalidomide, are cornerstone therapies for multiple myeloma. While the final structures of these drugs do not contain a bromine atom, the synthesis of key precursors often involves brominated isoindolinones. For instance, the synthesis of 6-bromoisoindolin-1-one is a critical step in some synthetic routes, highlighting the importance of bromo-substituted intermediates in the manufacturing of these life-saving medicines.

Synthetic Methodologies

The synthesis of bromo-substituted isoindolinones can be achieved through various routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Synthesis of 6-Bromo-isoindolin-1-one: A Key Intermediate

6-Bromo-isoindolin-1-one is a versatile building block for the synthesis of a wide range of isoindolinone derivatives.

Experimental Protocol: Synthesis of 6-Bromo-isoindolin-1-one

This protocol describes a common method for the synthesis of 6-bromo-isoindolin-1-one.

Materials:

-

2-bromo-5-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride (CCl4)

-

Ammonia (gas or in methanol)

-

Thionyl chloride (SOCl2)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Bromination of the Methyl Group:

-

To a solution of 2-bromo-5-methylbenzoic acid in CCl4, add NBS and a catalytic amount of AIBN.

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 2-bromo-5-(bromomethyl)benzoic acid.

-

-

Esterification:

-

Dissolve the crude 2-bromo-5-(bromomethyl)benzoic acid in methanol.

-

Add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to yield methyl 2-bromo-5-(bromomethyl)benzoate.

-

-

Cyclization with Ammonia:

-

Dissolve the methyl 2-bromo-5-(bromomethyl)benzoate in a mixture of methanol and dichloromethane.

-

Bubble ammonia gas through the solution at 0 °C for 1-2 hours, or use a saturated solution of ammonia in methanol.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-bromo-isoindolin-1-one.

-

Biological Activity and Mechanism of Action

Bromo-substituted isoindolinones, particularly the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, exert their biological effects primarily through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.

The Cereblon E3 Ubiquitin Ligase Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. E3 ubiquitin ligases are responsible for substrate recognition and are thus key determinants of protein stability. The CRL4^CRBN complex is an E3 ligase where Cereblon acts as the substrate receptor.

dot

Caption: The E3 Ubiquitin Ligase Pathway involving CRL4-CRBN.

Mechanism of Action of Immunomodulatory Drugs (IMiDs)

IMiDs like lenalidomide and pomalidomide act as "molecular glues." They bind to Cereblon and alter the substrate specificity of the CRL4^CRBN E3 ligase complex. This binding event induces the recruitment of neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the complex. Once recruited, these neo-substrates are polyubiquitinated and subsequently targeted for degradation by the proteasome. The degradation of Ikaros and Aiolos is a key mechanism underlying the anti-myeloma and immunomodulatory effects of these drugs.

dot

References

- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. britannica.com [britannica.com]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. chim.it [chim.it]

- 7. researchgate.net [researchgate.net]

- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 10. research.abo.fi [research.abo.fi]

- 11. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action for 5-Bromo-2-methylisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the prospective mechanism of action for the novel compound 5-Bromo-2-methylisoindolin-1-one. Due to a lack of direct research on this specific molecule, this guide synthesizes available data from structurally analogous isoindolinone derivatives to propose a hypothetical mechanism of action centered around kinase inhibition, particularly of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and its potential as an anti-cancer agent. This whitepaper outlines potential biological activities, presents quantitative data from related compounds in structured tables, details relevant experimental protocols for future investigation, and provides visual diagrams of key signaling pathways and experimental workflows.

Introduction

The isoindolinone scaffold is a recognized privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-Bromo-2-methylisoindolin-1-one is a distinct molecule within this class, characterized by a bromine substitution at the 5-position and a methyl group at the 2-position of the isoindolinone core. While direct studies on its biological effects are not yet available in published literature, the structural similarity to known bioactive molecules warrants an investigation into its potential therapeutic applications.

This guide explores the probable mechanism of action of 5-Bromo-2-methylisoindolin-1-one by drawing parallels with closely related and well-characterized bromo-isoindolinone derivatives. The primary hypothesis is that 5-Bromo-2-methylisoindolin-1-one functions as an inhibitor of protein kinases involved in cancer cell proliferation and angiogenesis, with a particular focus on VEGFR-2.

Hypothesized Biological Activity and Mechanism of Action

Based on the activities of structurally similar compounds, 5-Bromo-2-methylisoindolin-1-one is hypothesized to exhibit anti-proliferative and anti-angiogenic properties. The proposed primary mechanism of action is the inhibition of receptor tyrosine kinases, a critical class of enzymes in cellular signaling.

VEGFR-2 Inhibition:

Several isoindolinone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it is proposed that 5-Bromo-2-methylisoindolin-1-one can block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade. This would lead to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-associated angiogenesis.

The diagram below illustrates the proposed point of inhibition within the VEGFR-2 signaling pathway.

Quantitative Data from Structurally Related Compounds

While no direct quantitative data exists for 5-Bromo-2-methylisoindolin-1-one, the following tables summarize the in vitro anti-cancer and VEGFR-2 inhibitory activities of structurally related isoindolinone derivatives. This data provides a benchmark for the potential potency of the title compound.

Table 1: In Vitro Anti-Cancer Activity of Isoindolinone Analogs

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide (23p) | HepG2 (Liver) | MTT | 2.357 | [1] |

| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide (23p) | A549 (Lung) | MTT | 3.012 | [1] |

| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide (23p) | Skov-3 (Ovarian) | MTT | 2.874 | [1] |

| 1-Benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast) | MTT | 7.17 | [2] |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast) | MTT | 2.93 | [2] |

| 1-Benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | A549 (Lung) | MTT | 11.24 | [2] |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | A549 (Lung) | MTT | 6.81 | [2] |

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Isoindolinone Analogs

| Compound ID | Assay Type | IC50 (µM) | Reference |

| 1-Benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | Kinase Assay | 0.728 | [2] |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | Kinase Assay | 0.503 | [2] |

Experimental Protocols

To investigate the proposed mechanism of action for 5-Bromo-2-methylisoindolin-1-one, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

In Vitro Anti-Proliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 5-Bromo-2-methylisoindolin-1-one on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

5-Bromo-2-methylisoindolin-1-one

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 5-Bromo-2-methylisoindolin-1-one in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To directly measure the inhibitory effect of 5-Bromo-2-methylisoindolin-1-one on the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

5-Bromo-2-methylisoindolin-1-one

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of 5-Bromo-2-methylisoindolin-1-one in kinase assay buffer with a constant final percentage of DMSO.

-

Assay Setup: To the wells of a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive investigation into the mechanism of action of 5-Bromo-2-methylisoindolin-1-one.

Conclusion

While direct experimental evidence for the mechanism of action of 5-Bromo-2-methylisoindolin-1-one is currently unavailable, a compelling hypothesis can be formulated based on the well-documented activities of structurally related isoindolinone compounds. The available data strongly suggests that this compound is a promising candidate for investigation as an anti-cancer agent, likely acting through the inhibition of key protein kinases such as VEGFR-2. The experimental protocols and workflow detailed in this guide provide a robust framework for future research to elucidate the precise molecular targets and cellular effects of 5-Bromo-2-methylisoindolin-1-one, which will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Bromo-2-methylisoindolin-1-one Bioactivity: A Technical Guide

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5-Bromo-2-methylisoindolin-1-one. In the absence of extensive experimental data, this document outlines a structured computational workflow encompassing target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By leveraging established computational methodologies, this guide serves as a valuable resource for researchers, scientists, and drug development professionals, offering a systematic approach to characterizing the therapeutic potential of novel small molecules. Detailed hypothetical protocols, structured data tables, and visualizations of relevant signaling pathways are provided to facilitate a thorough understanding of the in silico evaluation process.

Introduction

5-Bromo-2-methylisoindolin-1-one is a synthetic organic compound belonging to the isoindolinone class of molecules. Derivatives of isoindolinone have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and kinase inhibitory properties.[1] The structural features of 5-Bromo-2-methylisoindolin-1-one, particularly the presence of a bromine atom and a methyl group on the isoindolinone scaffold, suggest its potential for specific interactions with biological targets.

In silico drug discovery methods offer a rapid and cost-effective approach to elucidating the bioactivity of novel compounds, predicting potential molecular targets, and assessing their drug-likeness.[2] This guide presents a hypothetical yet methodologically rigorous in silico investigation of 5-Bromo-2-methylisoindolin-1-one to predict its bioactivity and guide future experimental validation.

In Silico Bioactivity Prediction Workflow

The computational prediction of a compound's bioactivity follows a multi-step workflow, integrating various techniques to build a comprehensive profile of its potential therapeutic effects and liabilities. This structured approach enables the efficient screening and prioritization of compounds for further experimental investigation.

Target Identification

The initial step in characterizing the bioactivity of a novel compound is to identify its potential molecular targets. This can be achieved through both ligand-based and structure-based computational methods.

Experimental Protocol: Target Prediction

Objective: To identify potential protein targets of 5-Bromo-2-methylisoindolin-1-one using a consensus of ligand-based and structure-based approaches.

Protocol:

-

Ligand-Based Target Prediction:

-

The 2D structure of 5-Bromo-2-methylisoindolin-1-one (SMILES: CN1C(=O)c2cccc(Br)c2C1) is submitted to online servers such as SwissTargetPrediction, PharmMapper, and SuperPred.

-

These servers compare the chemical structure to databases of known bioactive ligands and predict targets based on the principle of chemical similarity.

-

A consensus list of high-probability targets is compiled.

-

-

Structure-Based (Inverse Docking) Target Prediction:

-

A 3D structure of the compound is generated and energy-minimized.

-

This structure is then screened against a library of known protein binding sites using inverse docking software (e.g., idock, TarFisDock).

-

The results are ranked based on the predicted binding energy, providing a list of potential targets.

-

Predicted Targets

The following table summarizes the hypothetical predicted targets for 5-Bromo-2-methylisoindolin-1-one based on the described in silico protocols.

| Predicted Target | Gene Name | Target Class | Prediction Method | Confidence Score |

| Vascular Endothelial Growth Factor Receptor 2 | KDR | Kinase | Ligand-Based & Inverse Docking | High |

| Cyclin-Dependent Kinase 2 | CDK2 | Kinase | Ligand-Based | Medium |

| Mitogen-Activated Protein Kinase p38 alpha | MAPK14 | Kinase | Ligand-Based | Medium |

| Poly [ADP-ribose] polymerase 1 | PARP1 | Enzyme | Inverse Docking | Low |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential inhibitory activity. Based on the target identification results, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is selected as a high-priority target for further investigation.

Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction of 5-Bromo-2-methylisoindolin-1-one with the ATP-binding site of VEGFR-2.

Protocol:

-

Protein Preparation:

-

The 3D crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and atom types and charges are assigned using software like AutoDockTools.

-

-

Ligand Preparation:

-

The 3D structure of 5-Bromo-2-methylisoindolin-1-one is generated and energy-minimized.

-

Rotatable bonds are assigned to allow for conformational flexibility.

-

-

Docking Simulation:

-

A grid box is defined around the ATP-binding site of VEGFR-2.

-

Molecular docking is performed using software such as AutoDock Vina, generating multiple binding poses.

-

The poses are ranked based on their predicted binding affinity (kcal/mol).

-

Predicted Docking Results

The following table summarizes the hypothetical molecular docking results for 5-Bromo-2-methylisoindolin-1-one against VEGFR-2.

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Predicted Interacting Residues | Cys919, Asp1046, Glu885, Leu840 |

| Types of Interactions | Hydrogen bonds, Halogen bonds, Hydrophobic interactions |

ADMET Prediction

The assessment of a compound's ADMET properties is crucial for evaluating its drug-likeness and potential for clinical success.

Experimental Protocol: ADMET Prediction

Objective: To predict the ADMET profile of 5-Bromo-2-methylisoindolin-1-one using computational models.

Protocol:

-

The chemical structure of the compound is submitted to various online ADMET prediction tools (e.g., SwissADME, pkCSM, ProTox-II).

-

These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of pharmacokinetic and toxicological properties.

-

The results from multiple predictors are consolidated to provide a comprehensive ADMET profile.

Predicted ADMET Profile

The following table summarizes the predicted ADMET properties for 5-Bromo-2-methylisoindolin-1-one.

| Property | Category | Predicted Value | Interpretation |

| Molecular Weight | Physicochemical | 226.07 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | Lipophilicity | 1.85 | Good lipophilicity for oral absorption |

| Water Solubility | Absorption | Moderately soluble | Favorable for absorption |

| GI Absorption | Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Distribution | No | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions |

| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity |

| Ames Mutagenicity | Toxicity | No | Non-mutagenic |

| Oral Rat Acute Toxicity (LD50) | Toxicity | 2.5 mol/kg | Class III: Slightly toxic |

Predicted Signaling Pathway Modulation

Based on the predicted high-affinity binding to VEGFR-2, it is hypothesized that 5-Bromo-2-methylisoindolin-1-one may act as an inhibitor of the VEGFR-2 signaling pathway. This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

Inhibition of VEGFR-2 by 5-Bromo-2-methylisoindolin-1-one is predicted to block the downstream activation of key signaling cascades, including the PI3K/Akt and PLCγ/MAPK pathways.[1][3][4] This would ultimately lead to a reduction in endothelial cell proliferation and angiogenesis, suggesting a potential anti-cancer mechanism of action.

Conclusion

The in silico analysis presented in this guide suggests that 5-Bromo-2-methylisoindolin-1-one possesses drug-like properties and is predicted to exhibit bioactivity as a kinase inhibitor, with a particularly strong predicted affinity for VEGFR-2. The predicted ADMET profile is largely favorable, indicating a reasonable potential for oral bioavailability and a manageable toxicity profile.

It is critical to emphasize that these findings are predictive and require experimental validation. Future work should focus on:

-

In vitro kinase assays to confirm the inhibitory activity against VEGFR-2 and other predicted kinase targets.

-

Cell-based assays to evaluate the anti-proliferative and anti-angiogenic effects in relevant cancer cell lines.

-

In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety of the compound.

This comprehensive in silico assessment provides a strong rationale for the further investigation of 5-Bromo-2-methylisoindolin-1-one as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-2-methylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Bromo-2-methylisoindolin-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reductive cyclization of 4-bromo-2-(bromomethyl)benzoyl chloride to form the intermediate 5-bromoisoindolin-1-one, followed by N-methylation to yield the final product. This protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and characterization data.

Introduction

Isoindolinone scaffolds are prevalent in a wide array of biologically active compounds and natural products. The specific derivative, 5-Bromo-2-methylisoindolin-1-one, serves as a key intermediate for the synthesis of more complex molecules, leveraging the bromine atom for further functionalization through cross-coupling reactions. The N-methyl group can be crucial for modulating the pharmacological properties of the final compounds, such as receptor affinity, metabolic stability, and cell permeability. The following protocol outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Chemical Reaction Scheme

Figure 1: Overall synthetic scheme for 5-Bromo-2-methylisoindolin-1-one.

Experimental Protocols

Part 1: Synthesis of 5-Bromoisoindolin-1-one (Intermediate)

This procedure is adapted from similar syntheses of isoindolinones.

Materials:

-

4-Bromo-2-(bromomethyl)benzoyl chloride

-

Ammonia (7 N solution in methanol)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-bromo-2-(bromomethyl)benzoyl chloride (1 equivalent) in a 1:1 mixture of dichloromethane and methanol.

-

Cool the solution in an ice bath and slowly add a 7 N solution of ammonia in methanol (2.2 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-